1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound is characterized by the presence of a tetrahydroisoquinoline core with hydroxyl groups at the 7 and 8 positions, and it is typically available as a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydroisoquinolines can be synthesized through various methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions involve the cyclization of N-(haloalkyl)aryl derivatives under specific conditions. For instance, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce dihydro derivatives .
Scientific Research Applications
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may act on dopamine receptors or inhibit certain enzymes, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide can be compared with other similar compounds, such as:
1,2,3,4-tetrahydroisoquinoline-6,7-diol: This compound has hydroxyl groups at the 6 and 7 positions instead of the 7 and 8 positions, leading to different chemical and biological properties.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: This compound has chlorine atoms at the 7 and 8 positions instead of hydroxyl groups, resulting in different reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
CAS No. |
50357-74-9 |
---|---|
Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c11-8-2-1-6-3-4-10-5-7(6)9(8)12;/h1-2,10-12H,3-5H2;1H |
InChI Key |
FDRZFCISVDDALN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.